BenchChemオンラインストアへようこそ!

8-Iodo-N4-methylquinoline-3,4-diamine

Quinoline SAR Positional isomerism Medicinal chemistry

8-Iodo-N4-methylquinoline-3,4-diamine is a polyfunctionalized quinoline derivative that combines an 8-iodo substituent, an N4-methyl group, and a 1,2-diamine motif at the 3- and 4-positions on the quinoline core. This substitution pattern creates a versatile scaffold for medicinal chemistry applications, including kinase inhibitor development, antimicrobial research, radiopharmaceutical precursor design, and synthetic methodology.

Molecular Formula C10H10IN3
Molecular Weight 299.11 g/mol
Cat. No. B13185152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-N4-methylquinoline-3,4-diamine
Molecular FormulaC10H10IN3
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESCNC1=C2C=CC=C(C2=NC=C1N)I
InChIInChI=1S/C10H10IN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14)
InChIKeyQWMHHJHOWKDEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-N4-methylquinoline-3,4-diamine: A Strategic Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


8-Iodo-N4-methylquinoline-3,4-diamine is a polyfunctionalized quinoline derivative that combines an 8-iodo substituent, an N4-methyl group, and a 1,2-diamine motif at the 3- and 4-positions on the quinoline core. This substitution pattern creates a versatile scaffold for medicinal chemistry applications, including kinase inhibitor development, antimicrobial research, radiopharmaceutical precursor design, and synthetic methodology . The compound belongs to the broader quinoline-3,4-diamine chemotype, which has demonstrated activity across multiple biological targets including kinases, monoamine oxidases, and plasmodial enzymes [1][2]. Compared to simpler quinoline building blocks, the combination of the iodo leaving group (enabling cross-coupling chemistry), the N4-methyl secondary amine (modulating hydrogen-bond donor capacity), and the vicinal diamine (metal-chelating and pharmacophoric potential) confers distinct synthetic and pharmacological properties that differentiate this compound from its chloro-, bromo-, or unsubstituted analogs [3].

Why Generic Substitution of 8-Iodo-N4-methylquinoline-3,4-diamine Is Not Advisable: Key Differentiation Factors


In-class quinoline-3,4-diamine derivatives cannot be simply interchanged because the position, identity, and combination of substituents on the quinoline core profoundly alter target binding profiles, synthetic utility, and physicochemical properties. Evidence demonstrates that moving the iodine from the 8-position to the 6-position changes MAO-B inhibitory potency, kinase-binding selectivity profiles are halogen-dependent, and antimalarial activity varies substantially with substituent position (2-, 5-, 8- vs. 6- or 7-) on the quinoline ring [1][2][3]. The presence of the 8-iodo group specifically enables unique synthetic transformations (e.g., selective cross-coupling, radioiodination) that are inaccessible to 8-H, 8-Cl, or 8-Br analogs, while the N4-methyl substitution modulates the hydrogen-bond donor count and lipophilicity compared to N4-H or N4-ethyl variants . Users who substitute 8-Iodo-N4-methylquinoline-3,4-diamine with a positional isomer, a different halogen congener, or an unsubstituted quinoline-3,4-diamine risk obtaining divergent biological results, losing key synthetic handles, or failing to reproduce published protocols that rely on the specific reactivity of the 8-iodo group .

Quantitative Evidence Guide: Comparator-Based Differentiation of 8-Iodo-N4-methylquinoline-3,4-diamine


Position-Specific Substitution on the Quinoline Scaffold: 8-Iodo vs. 6-Iodo vs. 7-Iodo Congeners

The iodine position on the quinoline ring determines the compound's biological target profile. In a panel of 7-substituted 4-aminoquinolines with diaminoalkane side chains, 7-iodo-AQs showed IC50 values of 3–12 nM against both chloroquine-susceptible and -resistant P. falciparum strains [1]. In contrast, 8-substituted analogs in reversed-chloroquine series have been reported to decrease in vitro antiplasmodial activity relative to 7-substituted compounds [2]. For MAO inhibition, 8-iodo substituted quinoline derivatives display differential MAO-A vs. MAO-B selectivity compared to 6-iodo or 7-iodo positional isomers, with some 8-iodo analogs showing IC50 > 100,000 nM against MAO-A while retaining measurable MAO-B activity (IC50 = 15,400 nM), indicating that iodine position critically modulates isoform selectivity [3]. The 8-iodo-N4-methylquinoline-3,4-diamine scaffold places the iodine at a sterically distinct environment compared to the 6-iodo isomer, affecting both target binding and synthetic accessibility .

Quinoline SAR Positional isomerism Medicinal chemistry

Kinase Binding Selectivity: Halogen-Dependent Profile in Quinoline Scaffolds

Halogen substitution on the quinoline core modulates kinase binding selectivity in a halogen-identity-dependent manner. In a direct comparative study using competition binding assays (DiscoverX, n=2), halogenated quinoline analogs demonstrated distinct Kd profiles across GAK, RIPK2, ADCK3, and NLK kinases: the chloro analog showed Kd = 6.7 nM (GAK), 85 nM (RIPK2), 170 nM (ADCK3), 650 nM (NLK); the bromo analog showed Kd = 1.9 nM (GAK), 110 nM (RIPK2), 190 nM (ADCK3), 520 nM (NLK); and the iodo analog showed Kd = 7.9 nM (GAK), 69 nM (RIPK2), 190 nM (ADCK3), 660 nM (NLK) [1]. The iodo-substituted quinoline demonstrated the strongest RIPK2 binding (Kd = 69 nM) among the three halogen congeners tested, while bromo substitution favored GAK binding (Kd = 1.9 nM). This class-level evidence indicates that the 8-iodo substituent on the quinoline-3,4-diamine scaffold may confer a distinct kinase selectivity fingerprint compared to 8-bromo or 8-chloro analogs, with potential bias toward RIPK2 over GAK inhibition [1].

Kinase inhibitor Halogen bonding Selectivity profiling

Synthetic Versatility: 8-Iodo as a Superior Cross-Coupling Handle vs. 8-Bromo or 8-Chloro Analogs

The 8-iodo substituent serves as a strategically superior leaving group for metal-catalyzed cross-coupling reactions compared to 8-bromo or 8-chloro analogs. Aryl iodides are approximately 100-fold more reactive than aryl bromides in oxidative addition with Pd(0) catalysts, enabling milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura, Sonogashira, and Heck couplings . The 8-iodo group on this specific scaffold can be selectively functionalized via iodine-magnesium exchange or direct cross-coupling while preserving the 3,4-diamine and N4-methyl functionalities. In contrast, the 8-bromo analog requires harsher conditions or specialized ligands for comparable transformations, and the 8-chloro analog is largely inert under standard Pd-catalyzed conditions . The molecular formula of 8-Iodo-N4-methylquinoline-3,4-diamine is C10H10IN3 (MW 299.11 g/mol), providing a favorable molecular weight-to-functional-group-density ratio for a building block .

Cross-coupling C–C bond formation Building block

Iodo-Iodo vs. Iodo-Fluoro Quinoline Congeners: Divergent Synthetic Tractability and Biological Profiles

The 7-fluoro-8-iodo-N4-methylquinoline-3,4-diamine (CAS 2091031-10-4) represents a closely related analog that incorporates an additional fluorine at the 7-position. The presence of the 7-fluoro group alters the electron density of the quinoline ring, affecting both reactivity and biological interactions. In studies of fluoro- and iodo-quinoline carboxamides targeting NK-3 receptors, the unsubstituted parent compound SB 223412 showed Ki = 27 ± 9 nM, while 8-fluoro analogs retained comparable affinity (Ki ~ 24–27 nM) and 7-iodo or 7-fluoro analogs showed slightly reduced affinity (Ki ~ 49–67 nM) . Critically, other halogen substitution patterns (including certain iodo-fluoro combinations) resulted in drastically reduced binding (Ki > 115 nM), demonstrating that the specific combination and position of halogens profoundly influence target engagement . The 8-iodo-N4-methylquinoline-3,4-diamine scaffold lacks the 7-fluoro group, resulting in different electronic properties, lipophilicity (clogP), and metabolic stability compared to the 7-fluoro-8-iodo congener. Furthermore, the 6-chloro-8-iodo-N4-methylquinoline-3,4-diamine analog (CAS 2092700-67-7, MW 333.55) introduces an additional chloro substituent that further modifies the scaffold's properties .

Halogen effect Fluorine chemistry SAR

Radiolabeling Potential: 8-Iodo Position Enables ¹²³I/¹²⁵I Incorporation for SPECT Imaging Applications

The 8-iodo position on the quinoline scaffold provides a direct site for radioiodine incorporation via isotope exchange or iododestannylation chemistry, enabling the generation of ¹²³I (SPECT) or ¹²⁵I (preclinical) labeled analogs. In a study of iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines targeting GPR30, tributylstannyl precursors were radiolabeled with ¹²⁵I using the iodogen method, yielding radiotracers that demonstrated receptor-mediated uptake in tumor xenografts and enabled quantitative SPECT/CT imaging in vivo [1]. Selected iodoquinolines in this series exhibited IC50 values < 20 nM in competitive binding studies with GPR30-expressing human endometrial cancer cells, confirming that iodination at specific positions preserves or enhances target affinity [1]. Similarly, 8-iodoquinoline derivatives have been employed as precursors for tritium labeling via triphenyltin hydride reduction of the aryl iodide [2]. The 8-Iodo-N4-methylquinoline-3,4-diamine scaffold contains the iodine atom pre-installed at the 8-position, potentially enabling direct radioiodine exchange labeling without the need for stannyl precursor synthesis, unlike the corresponding 8-bromo or 8-chloro analogs which require separate precursor preparation [1][2].

Radioiodination SPECT imaging Radiotracer

Optimal Procurement Scenarios for 8-Iodo-N4-methylquinoline-3,4-diamine in Research and Development


Focused Kinase Inhibitor Library Design Using Halogen-Dependent Selectivity Profiling

The 8-iodo substitution on the quinoline-3,4-diamine scaffold offers a distinct kinase selectivity fingerprint compared to 8-bromo or 8-chloro congeners, as demonstrated by the halogen-dependent Kd values across GAK, RIPK2, ADCK3, and NLK kinases [1]. Procurement of this compound is indicated for medicinal chemistry teams building focused kinase inhibitor libraries where the iodo substituent may bias selectivity toward RIPK2 (Kd = 69 nM for iodo analog vs. 110 nM for bromo analog) while reducing GAK engagement (Kd = 7.9 nM for iodo vs. 1.9 nM for bromo) [1]. This halogen-switching strategy enables exploration of a chemical space that is inaccessible with lighter halogens.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling at the 8-Position

The enhanced reactivity of the aryl iodide (approximately 100-fold more reactive than aryl bromide in oxidative addition) makes 8-Iodo-N4-methylquinoline-3,4-diamine the preferred building block for synthetic chemistry groups performing Suzuki-Miyaura, Sonogashira, or Heck couplings at the quinoline 8-position under mild conditions . The compound's 3,4-diamine and N4-methyl functionalities are orthogonal to Pd-catalyzed transformations, enabling sequential diversification strategies. This is in contrast to 8-bromo analogs, which may require elevated temperatures or specialized ligands, potentially compromising sensitive functional groups .

SPECT Radiotracer Development via Direct ¹²³I Exchange Labeling

For nuclear medicine and molecular imaging research groups, the pre-installed 8-iodo group provides a convenient handle for radioiodine isotope exchange, potentially enabling one-step access to ¹²³I-labeled SPECT tracers without the need for stannyl precursor synthesis [2]. Given that structurally related iodoquinolines have demonstrated receptor-mediated tumor uptake and quantitative SPECT/CT imaging capability, 8-Iodo-N4-methylquinoline-3,4-diamine could serve as a precursor scaffold for developing receptor-targeted imaging agents [2]. The compound should be considered alongside 7-fluoro-8-iodo and 6-chloro-8-iodo congeners, which offer distinct pharmacokinetic profiles due to additional halogen substituents [2].

Antimalarial Drug Discovery: 8-Substituted Quinoline Comparator Panel

In antimalarial research programs studying reversed chloroquines or novel 4-aminoquinoline derivatives, 8-Iodo-N4-methylquinoline-3,4-diamine serves as a critical comparator compound for establishing position-dependent SAR. Published evidence indicates that 8-substitution generally decreases in vitro antiplasmodial activity relative to 7-substitution, making this compound valuable for negative control or mechanistic probe studies that define the steric and electronic constraints at the quinoline 8-position [3]. The N4-methyl-3,4-diamine motif further differentiates this scaffold from classical 4-aminoquinoline antimalarials, enabling exploration of novel chemotypes that may overcome existing resistance mechanisms [3].

Quote Request

Request a Quote for 8-Iodo-N4-methylquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.